
6-Chloro-9-isopropyl-8-(trifluoromethyl)-9H-purine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 6-Chloro-9-isopropyl-8-(trifluorométhyl)-9H-purine est un composé organique synthétique appartenant à la famille des purines. Les purines sont des composés organiques aromatiques hétérocycliques qui jouent des rôles cruciaux en biochimie, en particulier comme composants des nucléotides dans l’ADN et l’ARN.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la 6-Chloro-9-isopropyl-8-(trifluorométhyl)-9H-purine implique généralement des réactions organiques en plusieurs étapes. Une approche courante pourrait inclure :
Matière de départ : La synthèse commence souvent avec un dérivé de purine.
Chloration : Introduction de l’atome de chlore en position 6 à l’aide de réactifs tels que le chlorure de thionyle ou le pentachlorure de phosphore.
Isopropylation : Alkylation en position 9 à l’aide d’halogénures d’isopropyle en conditions basiques.
Trifluorométhylation : Introduction du groupe trifluorométhyle en position 8 à l’aide de réactifs tels que l’iodure de trifluorométhyle ou les sulfonates de trifluorométhyle.
Méthodes de production industrielle
Les méthodes de production industrielle permettraient de mettre à l’échelle la synthèse en laboratoire, en optimisant les conditions réactionnelles pour le rendement et la pureté. Cela pourrait impliquer des réacteurs à écoulement continu, des techniques de purification avancées et des mesures strictes de contrôle de la qualité.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d’oxydation, conduisant potentiellement à la formation de dérivés oxo.
Réduction : Les réactions de réduction pourraient conduire à la formation de produits déchlorés ou détrifluorométhylés.
Substitution : Les réactions de substitution nucléophile pourraient remplacer les groupes chlore ou trifluorométhyle par d’autres groupes fonctionnels.
Réactifs et conditions courants
Oxydation : Réactifs tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Réactifs tels que l’hydrure de lithium et d’aluminium ou l’hydrogène gazeux avec un catalyseur au palladium.
Substitution : Nucléophiles tels que les amines, les thiols ou les alcoolates en conditions basiques ou acides.
Produits principaux
Les produits principaux dépendraient des réactions et conditions spécifiques utilisées. Par exemple, l’oxydation pourrait donner des oxo-purines, tandis que la substitution pourrait produire une variété de purines fonctionnalisées.
4. Applications de recherche scientifique
La 6-Chloro-9-isopropyl-8-(trifluorométhyl)-9H-purine pourrait avoir des applications dans :
Chimie : En tant que bloc de construction pour des molécules plus complexes.
Biologie : Utilisation potentielle dans l’étude du métabolisme des purines ou comme sonde dans les tests biochimiques.
Médecine : Applications thérapeutiques possibles, telles que les agents antiviraux ou anticancéreux.
Industrie : Utilisation dans la synthèse de produits pharmaceutiques, d’agrochimiques ou de produits chimiques de spécialité.
Applications De Recherche Scientifique
6-Chloro-9-isopropyl-8-(trifluoromethyl)-9H-purine could have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying purine metabolism or as a probe in biochemical assays.
Medicine: Possible therapeutic applications, such as antiviral or anticancer agents.
Industry: Use in the synthesis of pharmaceuticals, agrochemicals, or specialty chemicals.
Mécanisme D'action
Le mécanisme d’action dépendrait de l’application spécifique. Dans un contexte biologique, il pourrait interagir avec les enzymes ou les récepteurs impliqués dans le métabolisme des purines, affectant les processus cellulaires. Les cibles moléculaires et les voies devraient être élucidées par des études expérimentales.
Comparaison Avec Des Composés Similaires
Composés similaires
6-Chloropurine : Manque les groupes isopropyle et trifluorométhyle.
9-Isopropylpurine : Manque les groupes chlore et trifluorométhyle.
8-(Trifluorométhyl)purine : Manque les groupes chlore et isopropyle.
Unicité
La 6-Chloro-9-isopropyl-8-(trifluorométhyl)-9H-purine est unique en raison de la combinaison des groupes chlore, isopropyle et trifluorométhyle, qui peuvent conférer des propriétés chimiques et biologiques distinctes par rapport à ses analogues.
Propriétés
Formule moléculaire |
C9H8ClF3N4 |
|---|---|
Poids moléculaire |
264.63 g/mol |
Nom IUPAC |
6-chloro-9-propan-2-yl-8-(trifluoromethyl)purine |
InChI |
InChI=1S/C9H8ClF3N4/c1-4(2)17-7-5(6(10)14-3-15-7)16-8(17)9(11,12)13/h3-4H,1-2H3 |
Clé InChI |
NESGSIYKRJHNLY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1C2=C(C(=NC=N2)Cl)N=C1C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


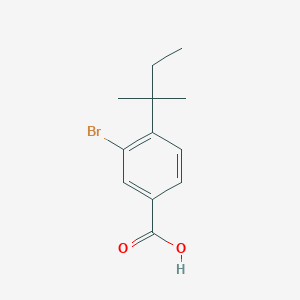
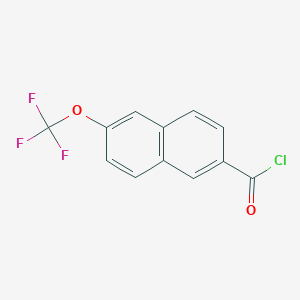
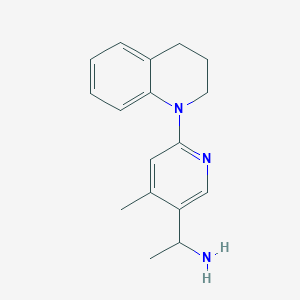
![Trimethyl{[(2S,4R)-2-methyl-4-(thiophen-3-yl)oxan-4-yl]oxy}silane](/img/structure/B11851014.png)
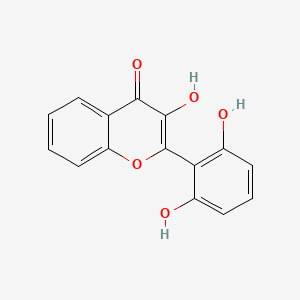
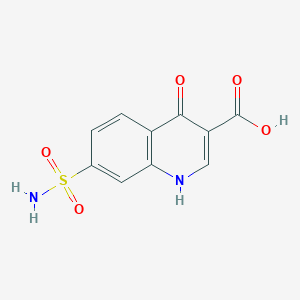


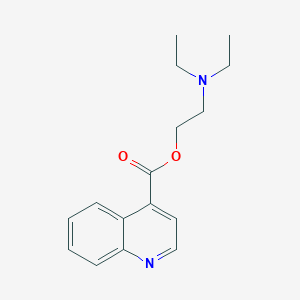


![2-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)benzaldehyde](/img/structure/B11851074.png)


